

# Spectroscopic Profile of 1-Isopropylazetidin-3ol: A Technical Guide

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Compound of Interest		
Compound Name:	1-Isopropylazetidin-3-ol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Isopropylazetidin-3-ol** (CAS No: 13156-06-4). Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided for research and drug development applications.

## **Predicted Spectroscopic Data**

The following sections detail the predicted and expected spectroscopic data for **1- Isopropylazetidin-3-ol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Predicted NMR data provides an estimation of the chemical shifts and coupling patterns. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted <sup>1</sup>H NMR Data (Reference: CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.40 - 4.50	m	1H	CH-OH (azetidine ring)
~3.50 - 3.60	t	2H	CH <sub>2</sub> (azetidine ring, adjacent to N)
~2.80 - 2.90	t	2H	CH <sub>2</sub> (azetidine ring, adjacent to CH-OH)
~2.60 - 2.70	sept	1H	CH (isopropyl group)
~2.50 - 3.50	br s	1H	ОН
~1.00 - 1.10	d	6H	CH₃ (isopropyl group)

Predicted <sup>13</sup>C NMR Data (Reference: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
~65.0	CH-OH (azetidine ring)
~58.0	CH <sub>2</sub> (azetidine ring, adjacent to N)
~55.0	CH (isopropyl group)
~18.0	CH₃ (isopropyl group)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Isopropylazetidin-3-ol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

**Expected IR Absorption Bands** 



Wavenumber (cm⁻¹)	Functional Group	Description
3600 - 3200	О-Н	Alcohol, hydrogen-bonded, broad
2970 - 2850	С-Н	Alkane, stretching
1470 - 1450	С-Н	Alkane, bending
1150 - 1050	C-N	Amine, stretching
1100 - 1000	C-O	Alcohol, stretching

## **Mass Spectrometry (MS)**

Mass spectrometry of **1-Isopropylazetidin-3-ol** would likely be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

m/z	lon
116.14	[M+H] <sup>+</sup>
138.12	[M+Na]+

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for a small molecule like **1-Isopropylazetidin-3-ol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 1-Isopropylazetidin-3-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O) in a standard 5 mm NMR tube.
   Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Setup:
  - Use a spectrometer operating at a field strength of 300 MHz or higher.



- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to at least 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
  - Use a pulse angle of 45-90 degrees.
  - A longer relaxation delay (2-5 seconds) may be necessary.
  - Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Phase correct the spectrum.



- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.
- Instrument Setup:
  - Use a Fourier Transform Infrared (FT-IR) spectrometer.
  - Collect a background spectrum of the empty ATR crystal.
- · Data Acquisition:
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The typical spectral range is 4000-400 cm<sup>-1</sup>.
- Data Processing:
  - The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
  - Perform baseline correction if necessary.

#### **Mass Spectrometry (MS)**

Sample Preparation:

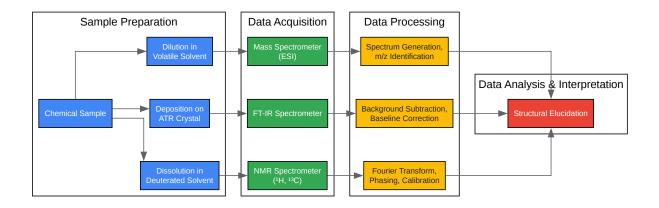


- Prepare a dilute solution of 1-Isopropylazetidin-3-ol (typically 1-10 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
- Instrument Setup (ESI-MS):
  - Use a mass spectrometer equipped with an Electrospray Ionization source.
  - Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.
  - Calibrate the mass analyzer using a known standard.
- Data Acquisition:
  - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
- Data Processing:
  - The instrument software will generate the mass spectrum, plotting ion intensity versus m/z.
  - Identify the molecular ion and any significant fragment ions.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.





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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Isopropylazetidin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083560#spectroscopic-data-for-1-isopropylazetidin-3-ol-nmr-ir-ms]

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